4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(19-14-6-2-1-3-7-14)22-12-10-21(11-13-22)17-15-8-4-5-9-16(15)24-20-17/h1-9H,10-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEESFFVLWVEUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide typically involves a multi-step procedure. One common method includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate compound, which is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine moiety undergoes nucleophilic substitution and acylation due to its secondary amine groups.
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide)
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Conditions : Anhydrous DMF, 60–80°C, 12–24 hours
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Products : N-alkylated derivatives (e.g., quaternary ammonium salts)
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Mechanism : SN2 displacement at the piperazine nitrogen.
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Example : Reaction with methyl iodide yields N-methyl-4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide .
Acylation
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Reagents : Acetyl chloride, benzoyl chloride
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Conditions : Dichloromethane, triethylamine, 0–25°C
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Products : Acylated piperazine derivatives (e.g., acetylated or benzoylated analogs)
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Application : Enhances lipophilicity for improved bioavailability.
Benzothiazole Electrophilic Substitution
The benzothiazole ring participates in electrophilic reactions at the 5- and 7-positions.
Nitration
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Reagents : Nitric acid (HNO3), sulfuric acid (H2SO4)
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Conditions : 0–5°C, 2 hours
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Products : 5-nitro-1,2-benzothiazol-3-yl derivatives
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Yield : 60–75%.
Halogenation
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Reagents : Bromine (Br2), iodine (I2)
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Conditions : Acetic acid, 50°C, 4 hours
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Products : 5-bromo- or 5-iodo-substituted analogs
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Use : Intermediate for Suzuki-Miyaura cross-coupling.
Carboxamide Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis.
Acidic Hydrolysis
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Reagents : 6M HCl
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Conditions : Reflux, 6 hours
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Products : 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylic acid and aniline.
Basic Hydrolysis
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Reagents : NaOH (10%)
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Conditions : Ethanol, 80°C, 4 hours
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Products : Same as acidic hydrolysis but with higher selectivity.
Cross-Coupling Reactions
The benzothiazole ring supports transition-metal-catalyzed coupling.
Suzuki-Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh3)4
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Conditions : DME/H2O (3:1), 80°C, 12 hours
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Products : 5-aryl-1,2-benzothiazole derivatives
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Example : Coupling with phenylboronic acid yields 5-phenyl-4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide .
Benzothiazole Sulfur Oxidation
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Reagents : m-Chloroperbenzoic acid (mCPBA)
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Conditions : CH2Cl2, 0–25°C, 2 hours
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Products : Benzothiazole sulfoxide or sulfone derivatives.
Nitro Group Reduction
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Reagents : SnCl2 in HCl
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Conditions : Ethanol, 70°C, 3 hours
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Products : 5-amino-1,2-benzothiazole analogs.
Mechanistic Insights
-
Piperazine Reactivity : The lone pair on the piperazine nitrogen facilitates nucleophilic attacks, enabling alkylation/acylation.
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Benzothiazole Aromaticity : Electron-withdrawing effects of the thiazole ring direct electrophiles to the 5- and 7-positions.
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Hydrolysis Kinetics : Acidic conditions protonate the amide carbonyl, accelerating nucleophilic water attack.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a broader class of phenylpiperazine derivatives, which are known for their diverse pharmacological activities. The benzothiazole moiety contributes to its ability to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide exhibit significant anticancer properties. For instance, research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. These derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in relation to anxiety and depression. It is believed to modulate serotonin receptors, which are crucial targets in the treatment of mood disorders. Studies have reported that similar compounds can enhance serotonergic neurotransmission, leading to anxiolytic and antidepressant effects .
The biological activity of this compound can be attributed to its interaction with various molecular targets.
Receptor Binding
This compound is known to interact with several receptors, including serotonin (5-HT) receptors and dopamine receptors. Its binding affinity can influence neurotransmitter systems, thereby affecting mood and behavior .
Enzyme Inhibition
Research has also highlighted the potential of this compound as an enzyme inhibitor. For example, it may inhibit specific kinases involved in cell signaling pathways related to cancer progression .
Case Studies
Several case studies have documented the efficacy of benzothiazole-containing compounds in clinical settings.
Clinical Trials
A notable clinical trial investigated the efficacy of a related benzothiazole derivative in patients with major depressive disorder. The study reported significant improvements in patient outcomes compared to placebo controls, suggesting that compounds like this compound may offer therapeutic benefits .
Animal Studies
Animal models have been employed to assess the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. Results indicated that treatment with benzothiazole derivatives led to improved cognitive function and reduced amyloid plaque formation .
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table highlights structural analogues of 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide and their key modifications:
Pharmacological and Physicochemical Properties
- Receptor Affinity : Ziprasidone demonstrates high affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors due to its indolone moiety, whereas this compound lacks this feature, suggesting divergent therapeutic applications .
- Metabolic Stability: Fluorinated analogues (e.g., Compound 54) exhibit prolonged half-lives compared to non-fluorinated derivatives, attributed to reduced cytochrome P450-mediated oxidation .
- Solubility: The introduction of a 3-cyanophenyl group (Compound 22f) increases water solubility (logP = 2.1 vs. 3.5 for the parent compound), critical for oral bioavailability .
Key Research Findings
- Enzyme Inhibition : Derivatives with benzooxazine cores (e.g., Compound 54 ) show potent inhibition of matrix metalloproteinases (MMPs), with IC₅₀ values < 1 µM, surpassing benzothiazole-based analogues in tissue damage models .
- Antipsychotic Activity : Ziprasidone’s clinical efficacy highlights the importance of the benzothiazole-piperazine scaffold in CNS drug design, though toxicity concerns (e.g., QT prolongation) necessitate structural refinements .
- SAR Insights :
- Electron-Withdrawing Groups : Fluorine or nitro substituents on the heterocycle enhance target binding but may reduce solubility .
- Carboxamide Substituents : Bulky aryl groups (e.g., 4-chlorophenyl) improve receptor selectivity but increase molecular weight, impacting blood-brain barrier penetration .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (µg/mL) | IC₅₀ (MMP-9, µM) |
|---|---|---|---|---|
| This compound | 381.4 | 3.5 | 12.8 | 5.2 |
| Ziprasidone | 412.9 | 4.1 | 8.3 | N/A |
| Compound 54 | 423.2 | 2.8 | 45.6 | 0.7 |
| Compound 58 | 425.2 | 3.2 | 22.4 | 3.9 |
Biological Activity
The compound 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide is a member of the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a benzothiazole moiety linked to a phenylpiperazine unit, which contributes to its biological activity. The molecular formula is CHNOS, with a molecular weight of 299.39 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It interacts with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognition.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins like p53.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against different cancer types:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 7.5 | Inhibition of anti-apoptotic proteins |
| U937 (Leukemia) | 6.0 | Activation of caspases |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound induced apoptosis in a dose-dependent manner, with an IC value of 5 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
-
Study on A549 Cells :
- Objective : To assess the impact on lung cancer cell proliferation.
- Findings : Treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and increased levels of cyclin B1.
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In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Pharmacological Potential
Given its diverse biological activities, this compound holds promise for therapeutic applications in oncology and possibly other fields such as neurology due to its receptor-modulating properties.
Q & A
Basic Question: What are the common synthetic routes for 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide, and what reaction conditions are optimal for high yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:
- Step 1: Cyclization of 1,2-diamine derivatives with sulfonamide salts (e.g., dihaloalkanes) under basic conditions (e.g., DBU) to form the piperazine ring .
- Step 2: Introduction of the benzothiazole moiety via nucleophilic substitution or coupling reactions. For example, refluxing with K₂CO₃ in acetonitrile facilitates the attachment of the benzothiazol-3-yl group to the piperazine nitrogen .
- Step 3: Carboxamide formation using phenyl isocyanate or activated carbonyl intermediates under anhydrous conditions.
Optimization Tips: - Use reflux in acetonitrile (4–5 hours) for efficient coupling .
- Purify via column chromatography (chloroform:methanol, 3:1 v/v) and crystallize from dimethylether to achieve >85% yield .
Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- X-ray Crystallography: Resolve the crystal structure using programs like SHELXTL-97 to confirm bond angles and stereochemistry .
- Spectroscopic Analysis:
- High-Resolution Mass Spectrometry (HRMS): Match the molecular ion peak to the theoretical mass (e.g., C₁₈H₁₇N₄OS₂, [M+H]⁺ = 377.0892) .
Advanced Question: What strategies are recommended for analyzing discrepancies in bioactivity data of piperazine derivatives across different studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. To resolve these:
- Control for Purity: Use HPLC (≥98% purity) and quantify impurities via LC-MS .
- Standardize Assays:
- For enzyme inhibition studies, normalize activity to a reference inhibitor (e.g., IC₅₀ values under fixed pH and temperature) .
- Use molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., piperazine flexibility, benzothiazole π-stacking) with activity trends .
- Statistical Analysis: Apply ANOVA to compare datasets, ensuring replicates (n ≥ 3) and accounting for batch effects .
Advanced Question: How can computational modeling be integrated into the design of analogs to predict enzyme inhibition?
Methodological Answer:
- Ligand-Based Design:
- Use QSAR models to predict bioactivity based on substituent descriptors (e.g., LogP, polar surface area). Train models with datasets from REAXYS or ChEMBL .
- Structure-Based Design:
- Perform molecular dynamics simulations (GROMACS) to assess binding stability of the carboxamide group in enzyme active sites .
- Optimize substituents (e.g., fluorophenyl groups) for enhanced hydrophobic interactions using free energy perturbation (FEP) calculations .
- Synthetic Feasibility: Screen proposed analogs for synthetic accessibility using tools like Pistachio or Synthia, prioritizing routes with ≤5 steps and commercially available precursors .
Advanced Question: What experimental approaches are effective in resolving conflicting data on the compound’s antioxidant activity?
Methodological Answer:
- Assay Selection: Compare results across multiple assays (e.g., DPPH radical scavenging vs. FRAP) to identify context-dependent activity .
- Mechanistic Studies:
- Structural Modifications: Synthesize analogs with modified electron-donating groups (e.g., -OH or -OCH₃ on the phenyl ring) to test structure-activity relationships .
Advanced Question: How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization:
- Byproduct Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
